molecular formula C12H12BrNO2 B2893184 (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 176484-88-1

(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No. B2893184
CAS RN: 176484-88-1
M. Wt: 282.137
InChI Key: UHAUKCUMZSWGEC-HVFQMFNGSA-N
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Description

The compound “(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one” is a novel chemical compound that has gained significance in recent times due to its unique properties and potential applications. It has a molecular weight of 282.14 and a molecular formula of C12H12BrNO2 .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific arrangement of atoms in “(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one” and the presence of a bromine atom, a phenyl group, and a tetrahydropyrrolo[1,2-c]oxazol-5(3H)-one group likely contribute to its unique properties .

Scientific Research Applications

Coordination Chemistry and Ligand Design

Bis(oxazolinylmethyl)pyrrole derivatives, related to the chemical structure , have been synthesized and coordinated with rhodium to form chiral "pincer" ligands. These complexes underwent structural transformations upon heating, demonstrating potential applications in coordination chemistry and catalysis (Konrad et al., 2009).

Crystal Structure Analysis

The synthesis and crystal structure characterization of a similar compound, (6R,7aS)-1,1-Diphenyl-6-(4-vinylbenzyloxy)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one, were performed to investigate its molecular configuration via X-ray crystallography. Such studies contribute to the understanding of molecular architectures and their potential applications in materials science and drug design (Zhang et al., 2015).

Antiviral and Cytotoxic Activities

Compounds structurally related to (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one have been evaluated for their antiviral and cytotoxic activities. For instance, 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one derivatives showed distinct activities against Herpes simplex and vaccinia viruses, highlighting their potential in developing new antiviral agents (Selvam et al., 2010).

Photophysical Properties

Research on bromo rhenium(I) carbonyl complexes with pyrrole moieties has explored the effect of the pyrrole moiety on photophysical properties. These studies can inform the design of materials with specific optical properties for applications in sensing, imaging, and light-emitting devices (Si et al., 2009).

properties

IUPAC Name

(3R,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-10-6-9-7-16-12(14(9)11(10)15)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAUKCUMZSWGEC-JBLDHEPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(N2C(=O)C1Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CO[C@@H](N2C(=O)[C@H]1Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

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